molecular formula C14H13FN2O2 B6368624 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1261893-05-3

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%

Cat. No. B6368624
CAS RN: 1261893-05-3
M. Wt: 260.26 g/mol
InChI Key: WOJBDEOWTIWYSE-UHFFFAOYSA-N
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Description

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% (6-EFHP) is an organic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-member ring containing nitrogen and carbon atoms. 6-EFHP has a wide range of applications in the laboratory, including synthesis, drug design, and pharmacological studies.

Scientific Research Applications

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as it can be used to form carbon-carbon bonds. 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% is also used in drug design, as it can be used to modify existing drugs to make them more effective or to create new drugs. It can also be used to study the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of these enzymes, preventing them from breaking down drugs and thus increasing their effectiveness. It is also believed to interact with other proteins, such as receptors and ion channels, to alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% are not yet fully understood. However, it is believed to have a wide range of effects on the body. It is thought to increase the effectiveness of drugs by inhibiting the metabolism of these drugs. It is also thought to have an effect on the structure and function of proteins, as well as on the activity of ion channels and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in laboratory experiments is its lack of specificity. It can interact with a wide range of proteins, receptors, and ion channels, making it difficult to target a specific effect.

Future Directions

There are a number of potential future directions for research on 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in drug design and synthesis. It could also be used to develop new drugs or to modify existing drugs to make them more effective. Additionally, further research could be done to explore the potential of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% as an inhibitor of enzymes involved in the metabolism of drugs.

Synthesis Methods

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% can be synthesized from pyridine and ethylcarbamoyl chloride via a two-step reaction. In the first step, the pyridine is reacted with ethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the ethylcarbamoyl pyridine. In the second step, the ethylcarbamoyl pyridine is reacted with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%. This reaction requires anhydrous conditions and is typically carried out at room temperature.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-7-6-9(8-11(10)15)12-4-3-5-13(18)17-12/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJBDEOWTIWYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683172
Record name N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-05-3
Record name Benzamide, 4-(1,6-dihydro-6-oxo-2-pyridinyl)-N-ethyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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